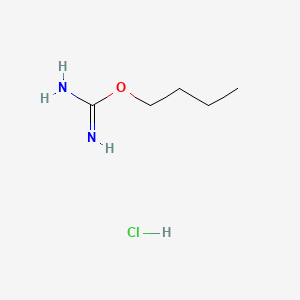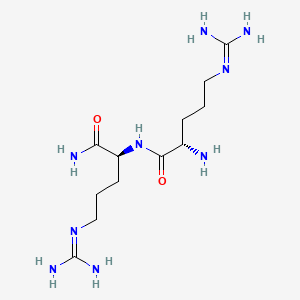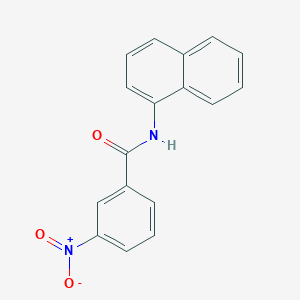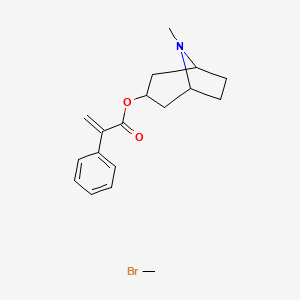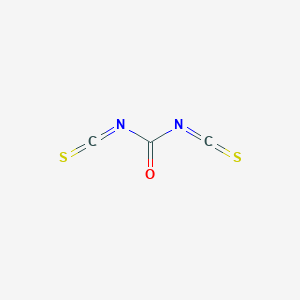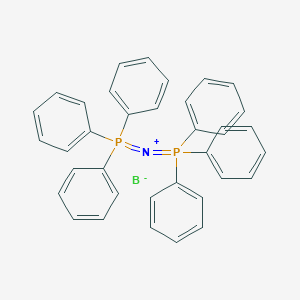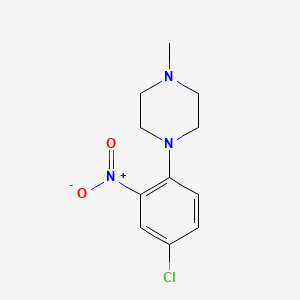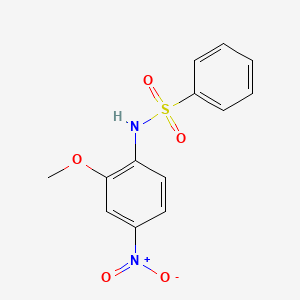
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine
Overview
Description
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethenyl and dimethylmethanamine groups attached to a benzene ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry, materials science, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common method is the Witting-Horner reaction, which is used to introduce the ethenyl groups onto the benzene ring. This reaction involves the use of phosphonium ylides and aldehydes under basic conditions to form the desired ethenyl-substituted benzene derivatives .
Another approach is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for introducing the ethenyl groups in a regioselective manner .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogenation reactions in the presence of palladium or platinum catalysts to form the corresponding ethyl-substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typical reagents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The ethenyl groups can participate in π-π interactions with aromatic residues in proteins, while the dimethylmethanamine moiety can form hydrogen bonds and electrostatic interactions with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(ethenyl)benzene: Similar structure but with ethenyl groups at the 1,4-positions.
1,2-bis(ethynyl)benzene: Contains ethynyl groups instead of ethenyl groups.
1-(2-ethenylphenyl)-N,N-dimethylmethanamine: Lacks the second ethenyl group on the benzene ring.
Uniqueness
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine is unique due to the presence of both ethenyl and dimethylmethanamine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.C10H10/c1-4-10-7-5-6-8-11(10)9-12(2)3;1-3-9-7-5-6-8-10(9)4-2/h4-8H,1,9H2,2-3H3;3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCJDTFYONDHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984021 | |
| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65405-58-5 | |
| Record name | Benzenemethanamine, ar-ethenyl-N,N-dimethyl-, polymer with diethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine--1,2-diethenylbenzene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



